REACTION_SMILES
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[Br-:1].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:2][Mg+:3].[CH:21]([OH:22])([CH3:23])[CH3:24].[CH:25]([Cl:26])([Cl:27])[Cl:28].[ClH:13].[F:4][c:5]1[cH:6][cH:7][c:8]([CH:11]=[O:12])[cH:9][n:10]1.[NH4+:14].[OH-:15]>>[CH3:2][CH:11]([c:8]1[cH:7][cH:6][c:5]([F:4])[n:10][cH:9]1)[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1ccc(F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |